molecular formula C11H15N5O4 B12096758 3'-Deoxy-3'-methylguanosine

3'-Deoxy-3'-methylguanosine

Cat. No.: B12096758
M. Wt: 281.27 g/mol
InChI Key: MIMRHFMVVSLFRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3’-Deoxy-3’-methylguanosine is a purine nucleoside analogue. Purine nucleoside analogues have broad antitumor activity targeting indolent lymphoid malignancies. The anticancer mechanisms in this process rely on inhibition of DNA synthesis and induction of apoptosis .

Chemical Reactions Analysis

Types of Reactions

3’-Deoxy-3’-methylguanosine undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound can be used in the synthesis of capped RNA transcripts, where it forms pyrophosphate bonds .

Common Reagents and Conditions

Common reagents used in the synthesis of 3’-Deoxy-3’-methylguanosine include zinc chloride, hexamethyldisilazane, and chlorotrimethylsilane . The reactions typically occur in DMF solution or under reflux conditions.

Major Products Formed

The major products formed from these reactions include capped RNA transcripts and other nucleoside analogues .

Mechanism of Action

Properties

IUPAC Name

2-amino-9-[3-hydroxy-5-(hydroxymethyl)-4-methyloxolan-2-yl]-1H-purin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N5O4/c1-4-5(2-17)20-10(7(4)18)16-3-13-6-8(16)14-11(12)15-9(6)19/h3-5,7,10,17-18H,2H2,1H3,(H3,12,14,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIMRHFMVVSLFRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(OC(C1O)N2C=NC3=C2N=C(NC3=O)N)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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